Adrafinil
Overview
Description
Adrafinil is a wakefulness-promoting drug that appears to have impressive nootropic properties . It is used to increase energy, prevent fatigue, and enhance wakefulness without causing anxiety or other side effects typically associated with stimulants . It may also improve mood, focus, and learning ability . Adrafinil is a prodrug, a biologically inactive compound converted to an active drug inside the body . When Adrafinil is metabolized, it is converted to modafinil, a stimulant that increases wakefulness .
Synthesis Analysis
A synthetic method of Adrafinil is disclosed in US4066686A and FR2714052A; for raw material with benzhydrol or diphenyl-bromomethane; first react with thiocarbamide, then obtain diphenyl-methyl thioacetic acid with chloroacetate reaction, esterification, acidylate, oxidation and obtain Adrafinil .Molecular Structure Analysis
Adrafinil’s chemical structure consists of a diphenylmethyl sulfinyl group attached to a hydroxyacetamide group. Its molecular formula is C15H15NO3S, with a molecular weight of 289.35 g/mol .Chemical Reactions Analysis
After oral administration, Adrafinil undergoes hepatic metabolism in the liver, where it is converted into its active metabolite, Modafinil. This biotransformation process involves two primary enzymatic reactions: The reduction of the sulfoxide group to a sulfide group and the hydrolysis of the amide bond .Physical And Chemical Properties Analysis
Adrafinil’s chemical structure consists of a diphenylmethyl sulfinyl group attached to a hydroxyacetamide group. Its molecular formula is C15H15NO3S, with a molecular weight of 289.35 g/mol . The compound appears as a white, crystalline powder that is soluble in organic solvents such as methanol, ethanol, and chloroform .Scientific Research Applications
Enhancing Vigilance and Treating Sleep Disorders
- Vigilance Promotion : Adrafinil was initially identified in 1974 and showed a significant increase in motor activity in mice without peripheral sympathomimetic effects. It led to the development of modafinil, an active metabolite, which showed effectiveness in reducing excessive daytime sleepiness in narcoleptic and idiopathic hypersomnia patients (Billiard & Broughton, 2018).
- Treatment of Narcolepsy : Adrafinil's conversion into modafinil and its subsequent use for narcolepsy treatment is a notable application. Modafinil gained regulatory approval for narcolepsy treatment in the United States (Rambert, Hermant, & Schweizer, 2007).
Cognitive Enhancement
- Behavior and Cognition in Aged Canines : In a study on aged canines, adrafinil enhanced the acquisition of a size discrimination problem, indicating its potential as a cognitive enhancer (Siwak et al., 2000).
- Improvement in Discrimination Learning : Another study showed that oral administration of adrafinil in aged beagle dogs improved their learning on a discrimination task, possibly due to enhanced vigilance and noradrenergic transmission in the central nervous system (Milgram et al., 2000).
Pharmacokinetics and Separation Studies
- Pharmacokinetics in Rats : A study detailed the development of a liquid chromatography/tandem mass spectrometric method for investigating the pharmacokinetics of adrafinil in rats, providing insights into how adrafinil is processed in the body (Rao et al., 2008).
- Enantiomeric Separation and Determination : Research also focused on the enantioselective separation and determination of adrafinil and modafinil in rat serum and urine, crucial for understanding the drug's metabolism and effects (Rao & Shinde, 2009).
Behavioral Effects
- Behavioral Activating Effects in Canines : In aged canines, adrafinil administration led to increased locomotion and a transient increase in directed sniffing, suggesting its stimulating effects on behavior (Siwak et al., 2000).
Other Applications
- Use in Military : Modafinil, derived from adrafinil, was used by the French army during the Gulf War, showcasing its application in situations requiring enhanced alertness and reduced fatigue (Billiard & Broughton, 2018).
Safety And Hazards
Adrafinil is possibly unsafe. It might lead to serious heart or psychiatric-related side effects. It may also be addictive . There is a clear risk associated with adrafinil usage, owing to the side effects that are reportedly associated with comorbidities, overuse, and cross-reactivity with other medications .
properties
IUPAC Name |
2-benzhydrylsulfinyl-N-hydroxyacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNMLOKEMNBUAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046498 | |
Record name | Adrafinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adrafinil | |
CAS RN |
63547-13-7 | |
Record name | Adrafinil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63547-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adrafinil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adrafinil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adrafinil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adrafinil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADRAFINIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI81Z4542G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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